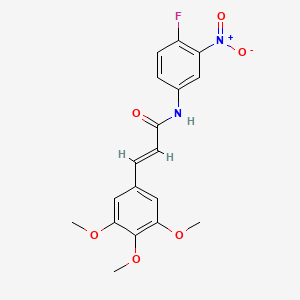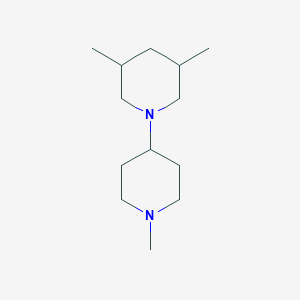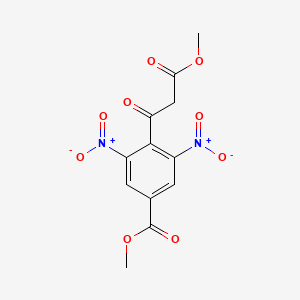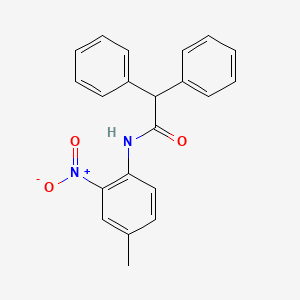![molecular formula C13H20FNO B4900203 N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine, also known as FMA, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. FMA belongs to the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as amphetamines and cathinones.
Mecanismo De Acción
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine acts as a potent serotonin releaser by binding to the serotonin transporter and increasing the release of serotonin into the synaptic cleft. This leads to an increase in serotonin signaling, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased feelings of pleasure and motivation. This compound has also been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine has several advantages for use in lab experiments. It has a high affinity for the serotonin transporter and acts as a potent serotonin releaser, making it a useful tool for studying the serotonin system. However, this compound also has potential cardiovascular effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine. One area of research is the development of this compound analogs with improved therapeutic properties. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the potential cardiovascular effects of this compound and how they can be mitigated.
Conclusion
In conclusion, this compound is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. While there is still much to be learned about this compound, the research conducted thus far suggests that it may have a range of therapeutic benefits. Further research is needed to fully understand the potential of this compound and how it can be used to improve human health.
Métodos De Síntesis
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine can be synthesized through a variety of methods, including the reduction of the corresponding nitrostyrene or through the reductive amination of 4-fluoro-α-methylphenethylamine. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has a high affinity for the serotonin transporter and acts as a potent serotonin releaser. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methoxypropyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-11(15-8-3-9-16-2)10-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCIDBKWWKYQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)
![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)

![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4900145.png)
![4-(3-methoxyphenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4900153.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4900156.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B4900161.png)


![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4900195.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)


![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4900222.png)